(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including “(1-Ethyl-1H-pyrazol-4-yl)acetonitrile”, is a topic of ongoing research. Pyrazole-containing compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as (1-Ethyl-1H-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies are often conducted on pyrazole-bearing compounds to justify their pharmacological activities . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .
Synthesis Strategies
Pyrazole compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . These strategies are often employed in the synthesis of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile .
Antimicrobial Evaluation
Difluoromethylated pyrazole derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Anticancer Activity
Pyrazole derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity . These compounds have shown promising results, indicating their potential use in cancer treatment .
Coordination Chemistry and Organometallic Chemistry
Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They are often used as ligands in the synthesis of complex metal compounds .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1-ethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . They have been evaluated for their antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level .
properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLILOGEFQBDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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